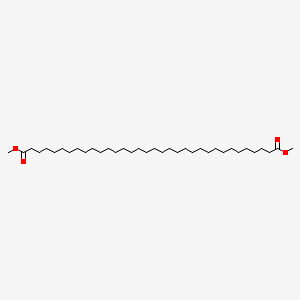
Pentan-2-YL dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentan-2-YL dodecanoate is an organic ester compound formed from the esterification of pentan-2-ol and dodecanoic acid This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentan-2-YL dodecanoate can be synthesized through the esterification reaction between pentan-2-ol and dodecanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pentan-2-YL dodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-2-ol and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Pentan-2-ol and dodecanoic acid.
Reduction: Pentan-2-ol and dodecanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Pentan-2-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the flavor and fragrance industry for its fruity odor.
Wirkmechanismus
The mechanism of action of Pentan-2-YL dodecanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and transport proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentan-2-yl acetate: Another ester with similar chemical properties but derived from acetic acid.
Dodecyl acetate: An ester formed from dodecanol and acetic acid, used in similar applications.
Pentan-2-yl butyrate: An ester formed from pentan-2-ol and butyric acid, also used in the flavor and fragrance industry.
Uniqueness
Pentan-2-YL dodecanoate is unique due to its specific combination of a medium-chain alcohol and a long-chain fatty acid. This gives it distinct physical and chemical properties, such as a higher boiling point and greater hydrophobicity compared to shorter-chain esters. These properties make it particularly useful in applications requiring stability and long-lasting effects.
Eigenschaften
CAS-Nummer |
55195-18-1 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
pentan-2-yl dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(18)19-16(3)14-5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
MMMPIDDNNZYIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
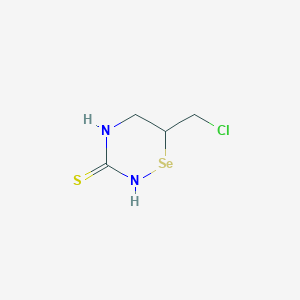
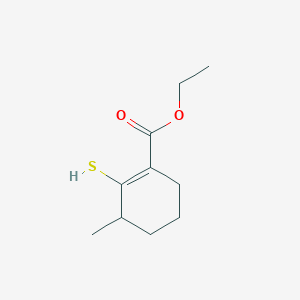
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
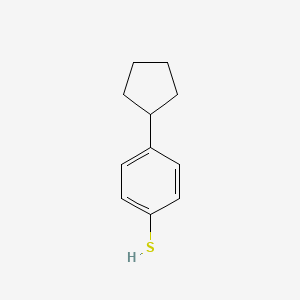
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
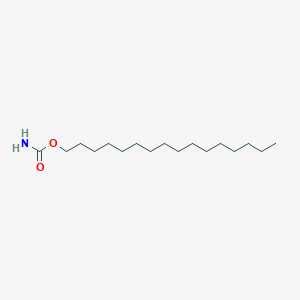



![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
